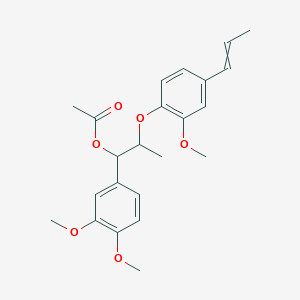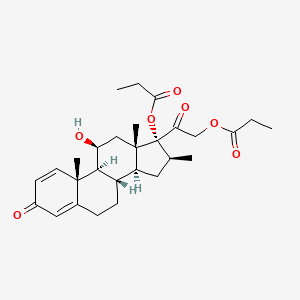
16-Oxoprometaphanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Oxoprometaphanine is an organic compound with the chemical formula C20H23NO6 and a molecular weight of 373.4 g/mol . It is a yellow crystalline solid that dissolves in some organic solvents to form deep red solutions . This compound is widely used in the fluorescent dye industry, particularly as a marker in fluorescence microscopy to study the distribution and transport of biomolecules in cells and tissues .
準備方法
16-Oxoprometaphanine can be synthesized through various methods. One common method involves the reaction of benzoyl azide with 3-(2-pyridyl)propionic acid sodium salt . By altering the reaction conditions and the ratio of reactants, different derivatives of this compound can be synthesized . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
16-Oxoprometaphanine undergoes several types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts and specific temperature and pressure conditions . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
16-Oxoprometaphanine has several scientific research applications:
作用機序
The mechanism of action of 16-Oxoprometaphanine involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by binding to biomolecules and emitting fluorescence under specific conditions . This property is utilized in fluorescence microscopy to visualize and study the distribution and transport of biomolecules in cells and tissues . In cancer research, it has been observed to exert therapeutic effects by interacting with cellular pathways involved in cancer cell proliferation and apoptosis.
類似化合物との比較
16-Oxoprometaphanine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
16-Oxohasubanonine: Another hasubanan alkaloid obtained from Stephania japonica.
Stephasunoline: A hasubanan alkaloid that can be converted into metaphanine via prometaphanine.
These compounds share similar structural features but differ in their specific chemical properties and applications .
特性
IUPAC Name |
(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLACZJGCNXVIAX-NXXCRTJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
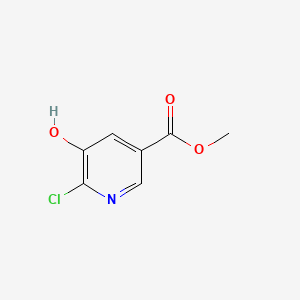

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

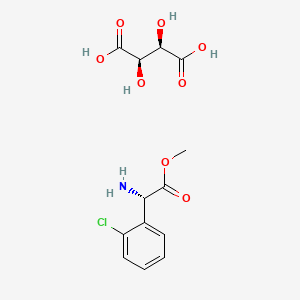
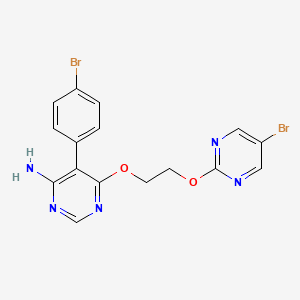
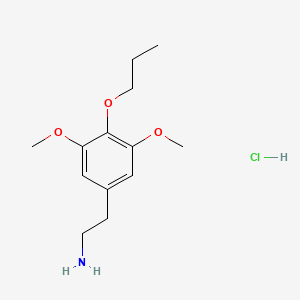
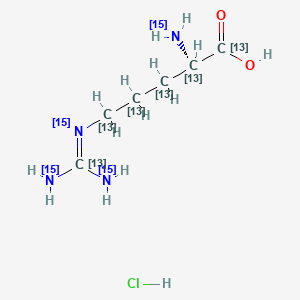
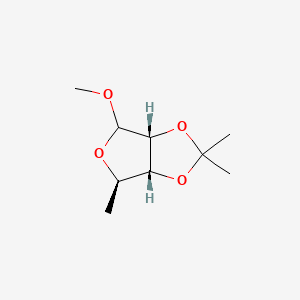
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)
